(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

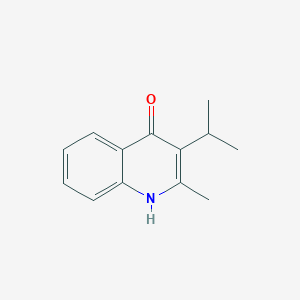

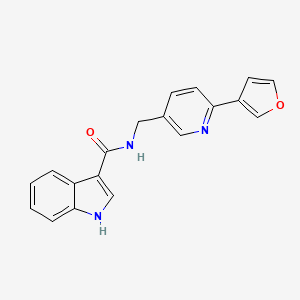

(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as CP-810,123 and has been shown to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Antimalarial Activity

The compound has been explored in the synthesis of various heterocyclic compounds, such as Benzo[c][2,7]naphthyridines, which have shown significant in vitro antimalarial activity. For instance, derivatives synthesized from pyridone and tested against Plasmodium falciparum strains demonstrated notable efficacy, highlighting the potential of such compounds in antimalarial drug development (Görlitzer et al., 2006).

Copper-Catalyzed Synthesis of Aminopyridines

Research has also focused on copper-catalyzed methods for constructing 2-aminopyridines, which are core structures in many potential drug candidates. These methods offer a novel approach to synthesizing a wide variety of nitrogen-containing heterocycles, providing a valuable tool for developing new therapeutic agents (蔡忠建 et al., 2014).

Antimicrobial Applications

The compound's derivatives have been investigated for their antimicrobial properties, with some showing promising activities against both Gram-positive and Gram-negative bacteria as well as yeast. This suggests potential applications in treating infectious diseases and highlights the broader antimicrobial research relevance of such compounds (Behbehani et al., 2011).

Applications in Organic Synthesis

In the field of organic synthesis, the compound and its derivatives have been utilized in various reactions, such as the Suzuki-Miyaura reaction, to create novel oxolan-2-one derivatives. These reactions and the resulting products contribute to the development of new synthetic methods and materials (Ghochikyan et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that similar compounds can interact withcytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.

Mode of Action

It’s known that similar compounds can undergo oxidation by cytochrome p450 enzymes . This process leads to the production of various metabolites, which can interact with different targets within the cell .

Biochemical Pathways

The oxidation of similar compounds by cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially affect multiple biochemical pathways within the cell.

Pharmacokinetics

The involvement of cytochrome p450 enzymes suggests that the compound is likely metabolized in the liver . The impact of these properties on the bioavailability of EN300-307525 is currently unknown.

Result of Action

The interaction of similar compounds with cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially interact with

Propiedades

IUPAC Name |

(2S,3R)-2-(5-cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.2ClH/c13-11-3-4-15-12(11)10-5-9(6-14-7-10)8-1-2-8;;/h5-8,11-12H,1-4,13H2;2*1H/t11-,12+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVXPRTUGREYRR-QBKBNCOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3CC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)

![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)

![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)